S(-)-Verapamil is a potent calcium channel blocker primarily used in the treatment of cardiovascular conditions such as hypertension, angina, and certain types of arrhythmias. It is a member of the phenylalkylamine class of calcium channel blockers and is notable for its high potency and effectiveness compared to its R-enantiomer. As a racemic mixture, Verapamil contains both S(-) and R(+) enantiomers, with the S(-) form exhibiting approximately 20-fold greater potency than the R(+) form. This compound was first introduced into clinical practice in the early 1960s and has since become a staple in cardiovascular therapy .
This modular approach allows for modifications to synthesize related bioactive compounds efficiently.
The molecular structure of S(-)-Verapamil is characterized by its complex arrangement that includes multiple functional groups contributing to its pharmacological activity.
The structure features a phenyl ring with methoxy substituents and a branched aliphatic chain that contributes to its calcium channel blocking properties.
S(-)-Verapamil undergoes various chemical reactions primarily related to its metabolism and interactions within biological systems.
S(-)-Verapamil acts by inhibiting calcium ion influx through slow channels into myocardial cells and vascular smooth muscle cells. This inhibition leads to decreased myocardial contractility and vasodilation.
S(-)-Verapamil exhibits specific physical and chemical properties that influence its pharmacological activity.
These properties affect its absorption, distribution, metabolism, and excretion profiles in clinical settings .
S(-)-Verapamil is widely used in clinical practice for various indications:
CAS No.: 1374040-24-0
CAS No.: 2226-71-3
CAS No.: 18866-87-0
CAS No.: 25679-93-0
CAS No.: 339079-54-8
CAS No.: